5,7-dibromo-3,4-dihydronaphthalen-1(2H)-one

Description

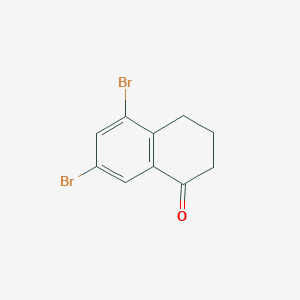

5,7-Dibromo-3,4-dihydronaphthalen-1(2H)-one (CAS: 159639-61-9) is a halogenated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, characterized by bromine substitutions at positions 5 and 7 of the naphthalenone ring.

Properties

IUPAC Name |

5,7-dibromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSWWAWOOVHMMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2Br)Br)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: It may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 5,7-dibromo-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

The following analysis compares 5,7-dibromo-3,4-dihydronaphthalen-1(2H)-one with structurally related DHN derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Key Observations :

- Halogenation: Bromine at C5/C7 increases molecular weight (vs.

- Hydroxylation : Hydroxyl groups (e.g., 4,6,8-trihydroxy-DHN) enhance solubility but reduce membrane permeability compared to halogenated analogs .

- Synthetic Flexibility : Bromo-DHN derivatives are often synthesized via Claisen-Schmidt condensation or direct bromination of DHN intermediates .

Key Observations :

- Mono-Bromo Derivatives: 7-Bromo-DHN derivatives exhibit anti-neuroinflammatory effects via NF-κB inhibition, with bromine enhancing cell permeability .

- Hydroxylated Derivatives : Lower bioactivity in cytotoxicity assays highlights the trade-off between polarity and membrane penetration .

Physicochemical and Structural Properties

Structural Insights :

- Crystal Conformation: Mono-bromo DHN derivatives adopt a chair conformation in the cyclohexanone ring, with dihedral angles between aromatic rings (~51.7°) influencing intermolecular interactions .

- Halogen Bonding : Bromine’s polarizability enables halogen bonding, which may enhance target binding compared to fluorine .

Biological Activity

5,7-Dibromo-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones, characterized by a naphthalene ring with bromine substituents and a ketone functional group. Its unique structural features suggest potential biological activities that warrant investigation.

- Chemical Formula : C10H8Br2O

- Molecular Weight : 303.98 g/mol

- CAS Number : 159639-61-9

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the bromination of 3,4-dihydronaphthalen-1(2H)-one using brominating agents in controlled conditions. Common solvents include chloroform and dichloromethane, with moderate temperatures to ensure selective bromination .

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The presence of bromine atoms may enhance its reactivity compared to related compounds . However, detailed studies are necessary to elucidate specific pathways and interactions.

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of various dihydronaphthalene derivatives, compounds similar to this compound demonstrated significant activity against cancer cell lines (e.g., MCF-7) with IC50 values ranging from 0.93 μM to 3.73 μM . These findings suggest that further exploration of this compound's biological activity could yield promising results.

Comparative Analysis with Related Compounds

| Compound Name | Structure | IC50 (μM) | Notes |

|---|---|---|---|

| 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one | Structure | 6.08 | Reference compound |

| 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | Structure | TBD | Potentially less reactive |

| 5,7-Diiodo-3,4-dihydronaphthalen-1(2H)-one | Structure | TBD | Higher reactivity expected |

| This compound | Structure | TBD | Subject of current study |

Case Studies

While specific case studies focusing solely on this compound are scarce, the broader category of dibromonaphthalenones has been investigated for their biological properties. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.